6‑Fold Enhancement of NFAT Inhibition in GnRH Receptor Antagonist Scaffolds Relative to Unsubstituted Analog
In a series of uracil‑based GnRH receptor antagonists, substitution at the ortho or meta position of the phenylglycine‑derived side chain significantly modulated activity. Specifically, introduction of a 4‑methylthio substituent (via the Amino[4‑(methylsulfanyl)phenyl]acetic acid building block) increased NFAT inhibition up to 6‑fold compared to the unsubstituted phenylglycine analog [1]. This improvement was observed in in vitro antagonist activity assays against the human GnRH receptor.
| Evidence Dimension | NFAT inhibition potency |
|---|---|
| Target Compound Data | Up to 6‑fold enhancement in NFAT inhibition |
| Comparator Or Baseline | Unsubstituted phenylglycine derivative (baseline activity = 1) |
| Quantified Difference | 6‑fold increase |
| Conditions | In vitro human GnRH receptor antagonist assay |
Why This Matters
This 6‑fold potency gain, attributed specifically to the 4‑methylthio substituent, makes Amino[4‑(methylsulfanyl)phenyl]acetic acid a preferred building block for SAR exploration in GnRH antagonist programs where unsubstituted phenylglycine yields suboptimal activity.
- [1] Molaid. (n.d.). Amino[4-(methylsulfanyl)phenyl]acetic acid. Compound entry 7292-80-0. Retrieved from https://www.molaid.com/MS_37088 View Source
